![molecular formula C23H25ClFN3O4S B6507038 N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride CAS No. 1215655-22-3](/img/structure/B6507038.png)
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClFN3O4S and its molecular weight is 494.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.1238333 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride (CAS Number: 1215655-22-3) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure composed of several functional groups that contribute to its biological activity:
- Molecular Formula : C₁₈H₁₉ClFN₃O₄S
- Molecular Weight : 494.0 g/mol
- Structural Components :
- Benzothiazole moiety : Known for its diverse biological activities.
- Morpholine group : Enhances solubility and may influence pharmacokinetic properties.
- Dihydro-benzodioxine structure : Contributes to the compound's stability and interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine have demonstrated significant antitumor properties. For instance:
- Study Findings : A related compound showed GI50 values (concentration causing 50% growth inhibition) ranging from 1.7 μM to 28.7 μM across various cancer cell lines including non-small lung cancer and breast cancer models .
Antimicrobial Activity
Compounds in the benzothiazole class have been noted for their antimicrobial effects:
- In Vitro Studies : Some derivatives exhibited minimal inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, indicating potential use as antibacterial agents .
The mechanism by which this compound exerts its effects is still under investigation but may involve:
- Interaction with Cellular Targets : The presence of the benzothiazole ring suggests potential interactions with G protein-coupled receptors (GPCRs), which could lead to alterations in intracellular signaling pathways .
Case Study 1: Antitumor Efficacy
A study focusing on a structurally similar compound revealed that it induced apoptosis in cancer cells through activation of caspases, leading to cell cycle arrest at the G2/M phase. The study highlighted the importance of structural modifications in enhancing antitumor potency .
Case Study 2: Antimicrobial Screening
Another investigation screened various benzothiazole derivatives against multiple microbial strains. The results indicated that specific substitutions on the benzothiazole ring significantly affected antimicrobial potency. Compounds with fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride exhibit promising anticancer properties. The benzothiazole and morpholine components are known to interact with various biological targets implicated in cancer progression. Studies have shown that derivatives of benzothiazoles can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Benzothiazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. The presence of the morpholine group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .
Neuropharmacology
CNS Activity
The structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems and neuroprotective properties. Preliminary studies indicate that this compound may modulate serotonin and dopamine pathways, suggesting a role in managing conditions such as depression and anxiety .
Chemical Biology
Biochemical Assays
In chemical biology research, this compound can be utilized as a biochemical probe to study specific enzyme interactions or cellular pathways. Its unique chemical structure allows it to serve as a lead compound for the development of more potent analogs with enhanced specificity for target proteins involved in disease processes .
Material Science
Polymeric Applications
There is emerging interest in the use of benzothiazole derivatives in material science, particularly in the development of polymers with enhanced thermal stability and UV resistance. The incorporation of such compounds into polymer matrices can improve their mechanical properties and longevity under environmental stressors .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer models using benzothiazole derivatives. |
Study 2 | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus with minimal inhibitory concentrations comparable to established antibiotics. |
Study 3 | Neuropharmacology | Indicated potential antidepressant effects in animal models through modulation of serotonin levels. |
Chemical Reactions Analysis
Stability and Degradation Pathways
2.1 Hydrolytic Sensitivity
-
Amide Bond Hydrolysis : The carboxamide linkage undergoes slow hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and the free benzothiazolamine .
-
Morpholine Ring Stability : Protonation of the morpholine nitrogen (as in the hydrochloride salt) enhances stability against oxidation but increases susceptibility to nucleophilic attack at the β-carbon under aqueous conditions .
Table 2: Accelerated Stability Studies (40°C/75% RH)
Reactivity with Electrophiles and Nucleophiles
3.1 Electrophilic Aromatic Substitution
The electron-rich benzodioxine ring undergoes nitration (HNO₃/H₂SO₄) at the 6-position and bromination (Br₂/FeBr₃) at the 7-position, though these reactions are sterically hindered by the carboxamide group .
3.2 Nucleophilic Displacement
The 4-fluoro substituent on the benzothiazole core participates in SNAr reactions with amines (e.g., morpholine) at elevated temperatures (80–100°C), yielding 4-morpholino derivatives .
Salt Formation and Solubility
The hydrochloride salt enhances aqueous solubility (23 mg/mL in H₂O at 25°C) compared to the free base (<1 mg/mL). Counterion exchange (e.g., to mesylate or citrate) improves thermal stability but reduces bioavailability .
Key Research Findings
-
Catalytic Asymmetric Synthesis : Chiral resolution of the benzodioxine precursor via diastereomeric salt formation (using 1-phenylethylamine) achieves >99% enantiomeric excess .
-
Metabolic Pathways : In vitro studies indicate CYP3A4-mediated N-dealkylation of the morpholinylpropyl sidechain as the primary metabolic route .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S.ClH/c24-16-5-3-8-20-21(16)25-23(32-20)27(10-4-9-26-11-13-29-14-12-26)22(28)19-15-30-17-6-1-2-7-18(17)31-19;/h1-3,5-8,19H,4,9-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKNEFVNTCPRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4COC5=CC=CC=C5O4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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